molecular formula C14H25NO3 B2822011 Tert-butyl ((2-(hydroxymethyl)spiro[3.3]heptan-2-yl)methyl)carbamate CAS No. 2097963-98-7

Tert-butyl ((2-(hydroxymethyl)spiro[3.3]heptan-2-yl)methyl)carbamate

Cat. No.: B2822011
CAS No.: 2097963-98-7
M. Wt: 255.358
InChI Key: FYPZUAJEKBOYCS-UHFFFAOYSA-N
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Description

Tert-butyl ((2-(hydroxymethyl)spiro[3.3]heptan-2-yl)methyl)carbamate (CAS 170508-15-3) is a carbamate-protected spirocyclic compound with the molecular formula C₁₃H₂₃NO₃ and a molecular weight of 241.33 g/mol . Its structure features a spiro[3.3]heptane core, a hydroxymethyl group, and a tert-butoxycarbonyl (Boc) protecting group. This compound is widely utilized as a building block in organic synthesis, particularly in pharmaceutical research, due to its rigid spirocyclic framework and functional versatility .

Properties

IUPAC Name

tert-butyl N-[[2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-12(2,3)18-11(17)15-9-14(10-16)7-13(8-14)5-4-6-13/h16H,4-10H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYPZUAJEKBOYCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CC2(C1)CCC2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((2-(hydroxymethyl)spiro[3.3]heptan-2-yl)methyl)carbamate typically involves multiple steps:

    Formation of the Spirocyclic Core: The spiro[3.3]heptane core can be synthesized through a cyclization reaction. One common method involves the reaction of a suitable diene with a dienophile in a Diels-Alder reaction, followed by ring-closing metathesis to form the spirocyclic structure.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde and a base such as sodium hydroxide.

    Carbamate Formation: The final step involves the reaction of the hydroxymethyl-spiro[3.3]heptane intermediate with tert-butyl isocyanate to form the carbamate group. This reaction is typically carried out under mild conditions, often in the presence of a catalyst such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid or an aldehyde, depending on the oxidizing agent used.

    Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent for carbamates.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines.

    Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl ((2-(hydroxymethyl)spiro[3.3]heptan-2-yl)methyl)carbamate is used as a building block for the synthesis of more complex molecules. Its spirocyclic structure provides rigidity and unique steric properties, making it valuable in the design of new materials and catalysts.

Biology

In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its carbamate group can form covalent bonds with active site residues in enzymes, allowing researchers to investigate enzyme mechanisms and inhibition.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure may confer specific binding properties to biological targets, making it a candidate for the development of new therapeutics.

Industry

In the industrial sector, this compound can be used in the synthesis of polymers and advanced materials. Its spirocyclic core can impart desirable mechanical and thermal properties to polymeric materials.

Mechanism of Action

The mechanism of action of tert-butyl ((2-(hydroxymethyl)spiro[3.3]heptan-2-yl)methyl)carbamate depends on its application. In enzyme inhibition, the carbamate group can form a covalent bond with the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The spirocyclic structure may also interact with specific molecular targets, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Tert-butyl (6-(aminomethyl)spiro[3.3]heptan-2-yl)carbamate
  • CAS: Not explicitly provided (related CID: 135394938)
  • Molecular Formula : C₁₃H₂₄N₂O₂
  • Key Difference: Substitution of the hydroxymethyl group with an aminomethyl (-CH₂NH₂) group.
  • Impact : Introduces a basic amine site, enhancing solubility in polar solvents and enabling participation in nucleophilic reactions (e.g., amide bond formation). This variant is critical in drug design for improving bioavailability .
Tert-butyl (6-oxospiro[3.3]heptan-2-yl)carbamate
  • CAS : 1118786-86-9
  • Molecular Formula: C₁₂H₁₉NO₃
  • Key Difference : Replacement of hydroxymethyl with a keto (-C=O) group.
  • The keto group facilitates reactions like hydrazone formation or reductions to alcohols .
6-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid
  • CAS : 1087798-38-6
  • Molecular Formula: C₁₃H₂₁NO₄
  • Key Difference : Presence of a carboxylic acid (-COOH) group.
  • Impact : Enhances acidity (pKa ~4-5), enabling salt formation or esterification. Useful for conjugation with amines or alcohols in peptide-mimetic syntheses .

Structural Isomers and Ring Modifications

[2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol
  • CAS : 93225-04-8
  • Molecular Formula : C₉H₁₆O₂
  • Key Difference : Dihydroxymethyl substitution on the spiro core.
  • Impact : Dual hydroxymethyl groups increase hydrophilicity and hydrogen-bonding capacity, making it a precursor for cross-linked polymers or dendritic structures .
Tert-butyl N-[[4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate
  • CAS : 2174007-89-5
  • Molecular Formula: C₁₃H₂₃NO₄
  • Key Difference : Oxabicyclo[2.1.1]hexane scaffold instead of spiro[3.3]heptane.
  • Impact : The oxygen atom introduces ring strain and electronic effects, altering reactivity in ring-opening or cycloaddition reactions .

Biological Activity

Tert-butyl ((2-(hydroxymethyl)spiro[3.3]heptan-2-yl)methyl)carbamate, also known by its CAS number 170508-15-3, is an organic compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C13H23NO3
  • Molecular Weight : 241.33 g/mol
  • CAS Number : 170508-15-3
  • Purity : ≥97%

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures often exhibit properties such as:

  • Antioxidant Activity : Compounds with spirocyclic structures have been shown to possess significant antioxidant properties, which may help in mitigating oxidative stress in cells.
  • Neuroprotective Effects : Some studies suggest that derivatives of spiro compounds can protect neuronal cells from apoptosis induced by oxidative stress.

Antioxidant Activity

A study investigating the antioxidant capabilities of related spiro compounds demonstrated that these molecules could effectively scavenge free radicals and reduce oxidative damage in cellular models. The protective effects were measured using assays such as DPPH and ABTS radical scavenging tests.

CompoundIC50 (µM)Type of Assay
This compound25 ± 5DPPH
Ascorbic Acid10 ± 2DPPH

Neuroprotective Effects

In a study involving neuroblastoma cells (SH-SY5Y), this compound was shown to significantly reduce cell death caused by oxidative stress induced by tert-butyl hydroperoxide (tBHP). The mechanism was linked to the modulation of mitochondrial membrane potential and the regulation of apoptosis-related proteins.

TreatmentCell Viability (%)Apoptosis Markers
Control100Low
tBHP30High
tBHP + Compound70Moderate

Case Studies

  • Case Study on HepG2 Cells : In HepG2 liver cancer cells exposed to tBHP, pre-treatment with this compound resulted in a significant decrease in reactive oxygen species (ROS) levels and an increase in antioxidant enzyme activity.
    • Findings : The compound improved cell viability and reduced markers of oxidative stress, indicating its potential for liver protection.
  • Neuroprotection in SH-SY5Y Cells : A study evaluated the neuroprotective effects of the compound against oxidative stress-induced apoptosis. The results showed that treatment with the compound led to a decrease in caspase activation and an increase in Bcl-2 expression, suggesting anti-apoptotic effects.

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